molecular formula C15H14N6 B5601045 6-imidazol-1-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

6-imidazol-1-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B5601045
M. Wt: 278.31 g/mol
InChI Key: IACDYHNQDSWQMM-UHFFFAOYSA-N
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Description

6-imidazol-1-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene is a complex heterocyclic compound that features an imidazole ring fused with a tetrazatricyclo structure

Properties

IUPAC Name

6-imidazol-1-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6/c1-9-6-10(2)17-14-13(9)15-18-11(3)7-12(21(15)19-14)20-5-4-16-8-20/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACDYHNQDSWQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4C=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-imidazol-1-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 6-imidazol-1-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8

Biological Activity

6-imidazol-1-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is a complex organic compound belonging to the class of tetrazatricyclo compounds. Its unique structure suggests potential biological activities that warrant investigation.

Chemical Structure

The compound features a tetrazatricyclo framework with multiple imidazole and methyl substituents. This structural complexity may contribute to its interactions with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its cytotoxicity , antimicrobial properties , and potential as a therapeutic agent .

Cytotoxicity

Initial studies indicate that compounds with similar imidazole and tetrazole structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance:

  • Cytotoxic Activity : In vitro studies have shown that certain imidazole derivatives can inhibit the proliferation of cancer cells. One study reported that imidazo[1,2-a]-1,3,5-triazine derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 and RT-4 with IC50 values ranging from 6.98 µM to 8.43 µM .

Antimicrobial Properties

The antimicrobial potential of imidazole-containing compounds has been documented extensively:

  • Antifungal Activity : Compounds similar in structure to 6-imidazol-1-yl-4,11,13-trimethyl have shown promising antifungal activity against strains like Candida albicans with minimum inhibitory concentrations (MIC) in the low microgram range .
  • Bactericidal Effects : Research indicates that triazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have been reported to be up to 16 times more effective than standard antibiotics like ampicillin against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 6-imidazol-1-yl-4,11,13-trimethyl:

Substituent Effect on Activity
Imidazole RingEnhances cytotoxicity and antimicrobial activity
Methyl GroupsModulate lipophilicity and bioavailability
Tetrazole MoietyContributes to interaction with biological targets

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Imidazole Derivatives : A series of imidazo[1,2-a]-1,3,5-triazines were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The active compound demonstrated significant inhibition of cell growth in sensitive lines like MCF-7 and RT-4 .
  • Antifungal Evaluation : Compounds derived from triazole frameworks were tested against C. albicans and exhibited MIC values indicating strong antifungal properties .

Q & A

Q. What experimental methodologies are recommended for synthesizing tricyclic imidazole derivatives like 6-imidazol-1-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene?

  • Methodological Answer : Intramolecular cyclization is a key strategy. For example, 1-(2-isocyanophenyl)-1H-imidazole can undergo cyclization using phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts under visible light . Alternative routes involve aromatic nucleophilic substitution with 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in basic conditions, followed by autooxidation . Reaction optimization should include monitoring by NMR and HPLC to confirm intermediate formation.

Q. How can X-ray crystallography be utilized to resolve structural ambiguities in tricyclic imidazole systems?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond-length and angle data. For example, SCXRD studies of related hexaazatricyclo compounds revealed mean C–C bond lengths of 0.005 Å and R-factors of 0.041, confirming planar imidazole rings and intramolecular hydrogen bonding . Data collection at 293 K with a Bruker D8 VENTURE diffractometer is recommended, followed by refinement using SHELXL .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • IR Spectroscopy : Detect N–H (3115–3294 cm⁻¹) and C=N (1607–1658 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify methyl groups (δ 2.1–2.5 ppm for CH₃) and aromatic protons (δ 7.0–8.5 ppm) .
  • HPLC : Use NP-HPLC with retention times (tR) calibrated against standards (e.g., tR = 5.85–30.19 min for related imidazoles) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of this compound against fungal targets?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6). For related triazolo-thiadiazoles, docking scores correlated with antifungal activity, with binding energies < −7.0 kcal/mol indicating high affinity . Validate predictions via in vitro assays (e.g., MIC against Candida albicans) .

Q. What strategies address contradictory data in reaction yields or bioactivity across similar compounds?

  • Methodological Answer :
  • Systematic Variation : Test catalyst systems (e.g., Ir vs. Ru photocatalysts) and solvents (DMF vs. toluene) to isolate yield discrepancies .
  • Theoretical Frameworks : Apply Hammett substituent constants to explain electronic effects on bioactivity . For example, electron-withdrawing groups (e.g., –CN) may reduce antifungal potency despite favorable docking scores .

Q. How can AI-driven tools enhance the design of novel tricyclic derivatives with improved properties?

  • Methodological Answer : Implement COMSOL Multiphysics for reaction simulation and property prediction. AI algorithms can optimize reaction conditions (e.g., temperature, catalyst loading) and predict regioselectivity in cyclization steps . Machine learning models trained on datasets of imidazole derivatives (e.g., melting points, logP) enable rapid virtual screening .

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